
Phenyl alpha-D-glucopyranoside
Overview
Description
Phenyl alpha-D-glucopyranoside (C₁₂H₁₆O₆, CAS: 4630-62-0) is a glycoside comprising a glucose moiety linked to a phenyl group via an α-glycosidic bond. This compound is widely used in biochemical research, particularly in enzyme inhibition studies and as a substrate for α-glucosidase assays . Its structure enables interactions with proteins through hydrogen bonding and aromatic stacking, making it relevant in studies of carbohydrate-protein recognition .
Preparation Methods
Chemical Glycosylation Methods
Silver-Promoted Glycosylation
The Koenigs-Knorr method, modified with silver-based promoters, remains a cornerstone for synthesizing alpha-linked glycosides. In one protocol, 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose undergoes acid-catalyzed thiophenolysis to yield phenyl 2,3,4-tri-O-benzyl-1-thio-alpha-D-glucopyranoside . Subsequent acetylation produces a glycosyl donor, which is treated with chlorine to generate the beta-glycosyl chloride intermediate. Silver perchlorate-mediated coupling with a glycosyl acceptor (e.g., methyl alpha-isomaltotrioside) achieves alpha-glycosidic bond formation with >90% stereoselectivity . Critical parameters include:
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Temperature : Reactions proceed at −20°C to prevent epimerization.
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Solvent : Dichloromethane or toluene ensures donor-acceptor compatibility.
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Promoter : Silver perchlorate enhances leaving group displacement, favoring alpha-configuration .
This method’s robustness is evidenced by its application in synthesizing isomalto-oligosaccharides up to octasaccharides, though product isolation requires advanced chromatographic techniques .
Fusion Condensation with Zinc Chloride
Industrial-scale synthesis often employs fusion condensation, leveraging inexpensive catalysts like zinc chloride. A patent-published route involves β-pentaacetylglucose as the starting material, obtained via glucose acetylation with acetic anhydride and sodium acetate . Key steps include:
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Condensation : β-pentaacetylglucose (1 equiv) and phenol (3–5 equiv) are fused at 127°C under reduced pressure with ZnCl₂ (0.25–0.33 equiv). The reaction proceeds via nucleophilic attack by phenol’s oxygen on the anomeric carbon, yielding phenyl tetraacetyl-alpha-D-glucopyranoside .
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Deprotection : Hydrolysis with sodium methoxide in anhydrous methanol removes acetyl groups, affording phenyl alpha-D-glucopyranoside in 40–45% overall yield .
Table 1: Optimization of Fusion Condensation
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 125–130°C | Maximizes rate without decomposition |
ZnCl₂ Loading | 25–33 wt% | Balances catalytic activity and side reactions |
Reaction Time | 1–2 hours | Ensures complete consumption of β-pentaacetylglucose |
Stereochemical Control and Mechanistic Insights
Alpha-selectivity in glycosylation arises from stereoelectronic and steric factors. In silver-promoted reactions, the oxocarbenium ion intermediate adopts a half-chair conformation (⁴C₁), allowing nucleophilic attack from the axial (alpha) face . Conversely, fusion condensation relies on the thermodynamic stability of the alpha-anomer, stabilized by anomeric effect and reduced steric hindrance from the phenyl group .
Purification and Characterization
Post-synthesis purification typically combines recrystallization and column chromatography. For the fusion-derived product, recrystallization from ethanol yields crystals with a melting point of 216–217°C . Nuclear magnetic resonance (NMR) spectroscopy confirms structure and anomeric purity:
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¹H NMR : Alpha-anomers exhibit distinct downfield shifts for H1 (δ 5.4–5.6 ppm, J₁,₂ = 3–4 Hz) .
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¹³C NMR : The anomeric carbon resonates at δ 95–100 ppm, with glycosidic linkage confirmed by HMBC correlations .
Table 2: Characterization Data for this compound
Property | Value | Method |
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Melting Point | 216–217°C | Differential Scanning Calorimetry |
[α]₂₀D | +215° (c = 0.5, H₂O) | Polarimetry |
¹H NMR (D₂O) | δ 5.52 (d, J = 3.5 Hz, H1) | 500 MHz spectrometer |
Industrial and Biochemical Applications
This compound’s role as a chromogenic substrate for alpha-glucosidase assays underscores its commercial relevance. In diagnostic kits, enzymatic hydrolysis releases phenol, quantified spectrophotometrically at 405 nm . Industrial production favors fusion condensation due to lower catalyst costs, though silver-promoted methods dominate high-purity applications .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of phenyl α-D-glucopyranoside occurs through acid-catalyzed and uncatalyzed pathways, with mechanisms influenced by pH and structural features.
Acid-Catalyzed Hydrolysis
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Mechanism : Proceeds via specific acid catalysis involving protonation of the glycosidic oxygen, followed by heterolysis of the C–O bond to form a carbocation intermediate .
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Kinetics :
Uncatalyzed Hydrolysis
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Mechanism : Follows a dissociative pathway with partial proton transfer in the transition state.
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Kinetic Isotope Effects (KIE) :
Condition | Rate Constant (k, s⁻¹) | Half-Life (25°C) |
---|---|---|
Acidic (pH 1.5) | 1.2 × 10⁻⁴ | ~1.6 hours |
Neutral (pH 7) | 4.7 × 10⁻¹⁵ | ~4.7 million years |
Synthetic Modifications
Phenyl α-D-glucopyranoside undergoes functional group transformations for applications in glycochemistry and drug design.
Reduction of Nitro Derivatives
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Reaction : Reduction of p-nitrophenyl-α-D-glucopyranoside yields p-aminophenyl-α-D-glucopyranoside.
Acylation Reactions
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Succinylation/Glutarylation :
Anhydride | Product | Yield (%) | Melting Point (°C) |
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Succinic | p-(succinylamido)-phenyl-α-D-gluco | 67 | 65–66 |
Glutaric | p-(glutarylamido)-phenyl-α-D-gluco | 63 | 167–168 |
Glycosylation
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Thiophenolysis : Acid-catalyzed reaction with thiophenol produces phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-glucopyranoside .
Enzyme-Mediated Reactions
Phenyl α-D-glucopyranoside is a substrate for glycosidases, enabling studies of enzymatic specificity and inhibition.
β-Glucosidase Activity
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Hydrolysis : Cleaved by β-glucosidases to release glucose and phenol.
Inhibition Studies
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Anti-inflammatory Activity : Modulates NF-κB nuclear translocation in macrophages, reducing proinflammatory cytokine expression (e.g., TNF-α by 60% at 100 μM) .
Stability and Degradation
Scientific Research Applications
Phenyl alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: It serves as a substrate in enzymatic assays to investigate the activity of glycosidases.
Industry: It is utilized in the synthesis of other glycoside compounds and as a building block in the production of complex carbohydrates.
Mechanism of Action
Phenyl alpha-D-glucopyranoside is similar to other glycosides such as phenyl beta-D-glucopyranoside and phenyl beta-D-galactopyranoside. its unique structural features, such as the alpha configuration of the glycosidic bond, confer distinct biochemical properties. For example, this compound may exhibit different enzymatic inhibition profiles compared to its beta counterparts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anomeric Configuration Variants
Phenyl-beta-D-glucopyranoside (CAS: 1464-44-4)
- Structural Difference: Beta (β) anomeric configuration instead of alpha (α).
- Key Findings: Forms distinct dimeric interactions compared to its β-D-galactopyranoside analog due to subtle differences in hydroxyl group orientation . Exhibits weaker binding to lectins like concanavalin A compared to methyl alpha-D-glucopyranoside, highlighting the impact of anomeric configuration on protein recognition .
Methyl alpha-D-glucopyranoside
- Structural Difference : Methyl group replaces the phenyl group.
- Key Findings: Serves as a specific ligand for concanavalin A, stabilizing its native tertiary structure under pH stress, unlike non-specific analogs (e.g., methyl alpha-D-galactopyranoside) . Demonstrates lower reactivity in hydrolysis compared to 3,6-anhydro derivatives, which adopt a high-energy (¹C₄) conformation .
Sugar Moieties and Substituents
Phenyl-beta-D-galactopyranoside
- Structural Difference : Galactose replaces glucose.
- Key Findings: Forms weaker intermolecular interactions in dimers compared to phenyl-beta-D-glucopyranoside, attributed to galactose’s axial C4 hydroxyl group . Non-specific binding to concanavalin A, underscoring the importance of glucose’s equatorial hydroxyl arrangement for lectin affinity .
4-Nitrophenyl alpha-D-glucopyranoside (PNPG)
- Structural Difference: Nitro group (-NO₂) substitutes the phenyl group.
- Key Findings: Widely used in α-glucosidase inhibition assays due to its chromophoric nitro group, enabling spectrophotometric detection at 405 nm . Higher enzymatic hydrolysis rates compared to non-chromogenic analogs like this compound .
Derivatives with Functional Modifications
O-Aminoacyl Methyl alpha-D-glucopyranoside
- Structural Difference: Amino acids or peptides attached to the glucose’s 2- or 3-position.
- Key Findings: Bitterness intensity correlates with hydrophobicity of the attached amino acid, suggesting a role for hydrophobic interactions in taste receptor binding .
Ethyl alpha-D-glucopyranoside
- Structural Difference : Ethyl group replaces the phenyl group.
- Key Findings :
Complex Glycosides
3-O-[3-(4-Hydroxy-3-methoxyphenyl)-2-propenoyl]-beta-D-fructofuranosyl alpha-D-glucopyranoside
- Structural Difference: Fructofuranosyl unit linked to glucose.
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Bioactivity and Binding Affinities
Biological Activity
Phenyl alpha-D-glucopyranoside (Ph-α-D-glu) is a glycoside compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a phenyl group linked to the anomeric carbon of alpha-D-glucopyranose. Its molecular formula is CHO, with a molecular weight of approximately 256.25 g/mol. The compound's structural properties contribute to its interaction with biological systems.
1. Anti-inflammatory Effects
Recent studies have demonstrated that phenyl beta-D-glucopyranoside exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated murine macrophages, phenyl beta-D-glucopyranoside was shown to:
- Inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).
- Reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner.
- Suppress cyclooxygenase-2 (COX-2) expression without inducing cytotoxicity .
The compound also inhibited nuclear factor-kappa B (NF-κB) translocation, which plays a critical role in inflammation signaling pathways.
2. Enzyme Inhibition
This compound has been identified as an inhibitor of sucrase-isomaltase, enzymes involved in carbohydrate digestion. It competes with substrates for binding, leading to decreased enzymatic activity, which may have implications for managing conditions like congenital sucrase-isomaltase deficiency .
Table 1: Enzymatic Activity Inhibition by this compound
Enzyme | Inhibition Type | K Reduction |
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Sucrase | Competitive | Decreased |
Isomaltase | Competitive | Decreased |
3. Potential Anti-cancer Activity
This compound has also been investigated for its potential anti-cancer properties. The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that it may interfere with cancer cell metabolism and signaling pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Cytokine Production : By inhibiting key inflammatory cytokines, the compound may help regulate immune responses and reduce chronic inflammation.
- Inhibition of Enzymatic Activity : Its role as an enzyme inhibitor suggests potential applications in controlling glucose metabolism and managing diabetes.
- Cellular Signaling Interference : The inhibition of NF-κB translocation indicates that it may disrupt critical signaling pathways involved in inflammation and cancer progression.
Case Studies
A notable case study examined the effects of phenyl beta-D-glucopyranoside on patients with inflammatory diseases. The results indicated significant reductions in inflammatory markers and improved clinical outcomes, supporting its use as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Phenyl alpha-D-glucopyranoside, and how are purity and yield optimized?
this compound is typically synthesized via glycosylation reactions, where a phenyl group is introduced to the anomeric carbon of glucose. Key steps include:
- Protection of hydroxyl groups : Temporary protecting groups (e.g., benzyl, acetyl) are used to prevent undesired side reactions .
- Glycosidic bond formation : Employing catalysts like BF₃·Et₂O or trichloroacetimidate chemistry to achieve stereoselective α-linkage .
- Deprotection : Final removal of protecting groups under controlled conditions (e.g., hydrogenolysis for benzyl groups).
Yield optimization involves monitoring reaction kinetics (via TLC or HPLC) and adjusting parameters like temperature, solvent polarity, and catalyst concentration. Purity is validated using NMR (¹H/¹³C) and mass spectrometry .
Q. How is the structural uniqueness of this compound validated compared to its analogs?
Structural characterization employs:
- NMR spectroscopy : Distinct anomeric proton signals (δ ~5.0–5.5 ppm for α-configuration) and coupling constants (J₁,₂ ~3–4 Hz for axial-equatorial orientation) confirm stereochemistry .
- X-ray crystallography : Resolves spatial arrangement, particularly the phenyl group’s orientation relative to the glucopyranose ring .
Comparative analysis with analogs (e.g., benzyl or methyl derivatives) highlights differences in solubility, hydrogen-bonding networks, and steric effects from the phenyl group .
Q. What biological roles have been identified for this compound in natural systems?
In stingless bee propolis, it acts as:
- Antibacterial agent : Inhibits bacterial DNA synthesis (e.g., via intercalation or topoisomerase inhibition) at IC₅₀ values reported in micromolar ranges .
- Antiemetic : Reduces gastrointestinal hyperactivity in avian models by modulating serotonin receptors .
Methodological validation includes MIC assays for antibacterial activity and in vivo motility studies using charcoal transit tests .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from:
- Source variability : Natural extracts (e.g., propolis) differ in composition based on geographic origin .
- Assay conditions : Differences in pH, temperature, or bacterial strains affect activity.
Resolution strategies : - Use purified standards (≥95% purity by HPLC) to eliminate matrix effects.
- Standardize protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ampicillin) .
Q. What advanced techniques elucidate interactions between this compound and microbial enzymes?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like glucansucrases or DNA polymerases .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Predicts binding poses using crystallographic data of enzyme active sites (e.g., PDB structures of bacterial topoisomerases) .
Q. How can fluorinated analogs of this compound be designed to enhance bioactivity?
Fluorination at specific positions (e.g., C4 or C6) improves metabolic stability and target affinity:
- Synthetic routes : Introduce fluorine via nucleophilic substitution (e.g., DAST) or electrophilic fluorination .
- Activity testing : Fluorinated analogs (e.g., 4-fluoro derivatives) show enhanced antibacterial potency due to increased electronegativity and membrane permeability .
Q. What experimental designs assess the conformational effects of this compound on reactivity?
- Comparative hydrolysis studies : Measure rates under acidic/basic conditions versus non-phenyl derivatives (e.g., methyl glucoside). The phenyl group’s electron-withdrawing effect stabilizes the oxocarbenium ion transition state, accelerating hydrolysis .
- Computational modeling : DFT calculations predict reactive conformers (e.g., ¹C₄ vs. ⁴C₁ chair forms) and correlate with experimental kinetics .
Q. Methodological Resources
Properties
IUPAC Name |
2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZJDVYDSZTRFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863030 | |
Record name | Phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4630-62-0 | |
Record name | NSC226967 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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